

# Application Note: Sample Preparation for the Analysis of Roxarsone in Animal Feed

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## Compound of Interest

Compound Name: Roxarsone

Cat. No.: B1679585

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## Introduction

**Roxarsone** (3-nitro-4-hydroxyphenylarsonic acid) is an organoarsenic compound that has been historically used as a feed additive in the poultry and swine industries to control coccidiosis, promote growth, and improve feed efficiency.[1] Due to concerns about the potential conversion of **roxarsone** to more toxic inorganic arsenic species in the environment and in animal tissues, accurate monitoring of its concentration in animal feed is crucial for regulatory compliance and food safety.[2][3] This application note provides detailed protocols for the sample preparation of animal feed for the quantitative analysis of **roxarsone**, targeting researchers, scientists, and professionals in drug development and food safety. The described methods are based on established and validated analytical procedures.

## Principle

The accurate determination of **roxarsone** in complex feed matrices requires efficient extraction of the analyte followed by a cleanup step to remove interfering substances. This protocol outlines two primary methods for sample preparation:

- Method A: Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC)-UV. This method involves the extraction of **roxarsone** from the feed sample using a phosphate buffer, followed by a cleanup and concentration step using a solid-phase extraction cartridge. The final determination is performed by HPLC with UV detection.[4]

- Method B: Aqueous Methanol Extraction with HPLC-Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This method utilizes a simple aqueous methanol extraction followed by direct analysis using HPLC-ICP-MS.[5] This technique offers high sensitivity and specificity for arsenic species.

## Data Presentation

The following table summarizes the quantitative performance data for the described sample preparation and analysis methods for **roxarsone** in animal feed.

Parameter	Method A: Phosphate Buffer Extraction with SPE and HPLC-UV	Method B: Aqueous Methanol Extraction with HPLC-ICP-MS	Spectrophotometric Method (AOAC Official Method)
Analyte	Roxarsone	Roxarsone and other Arsenic Species	Roxarsone
Matrix	Poultry Feed	Feather Meal (component of animal feed)	Animal Feed
Extraction Solvent	Phosphate Buffer	Methanol/Water (1+1, v/v)	2% Dibasic Potassium Phosphate
Cleanup	Solid-Phase Extraction (SPE)	None (direct injection)	Activated Charcoal
Analytical Technique	HPLC-UV	HPLC-ICP-MS	Spectrophotometry
Average Recovery (%)	Not explicitly stated, but results agree with standard spectrophotometric method[4]	81% (range: 70-87%) [5]	99.25%[6]
Limit of Detection (LOD)	Not explicitly stated	Not explicitly stated for feed matrix in the provided search result.	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	Not explicitly stated for feed matrix in the provided search result.	Not explicitly stated
Relative Standard Deviation (RSD) (%)	Not explicitly stated	Not explicitly stated	6.91% (among 13 collaborators)[6]

## Experimental Protocols

## Method A: Phosphate Buffer Extraction with Solid-Phase Extraction (SPE) and HPLC-UV Analysis

This protocol is adapted from a method for the detection and quantitation of **Roxarsone** in poultry feed by liquid chromatography.<sup>[4][7]</sup>

### 1. Materials and Reagents:

- **Roxarsone** analytical standard
- Phosphate buffer (pH 6.0)
- Methanol, HPLC grade
- Water, HPLC grade
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Homogenizer/blender
- Centrifuge and centrifuge tubes
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

### 2. Sample Preparation and Extraction:

- Obtain a representative sample of the animal feed and grind it to a fine powder.
- Weigh accurately a portion of the homogenized feed sample into a centrifuge tube.
- Add a specific volume of phosphate buffer to the tube.
- Homogenize the mixture for a set period to ensure thorough extraction.
- Centrifuge the mixture at a specified speed and time to separate the solid matrix from the supernatant.

- Carefully collect the supernatant.

### 3. Solid-Phase Extraction (SPE) Cleanup:

- Condition the SPE cartridge by passing methanol followed by HPLC-grade water through it.
- Load the collected supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with HPLC-grade water to remove polar interferences.
- Elute the **roxarsone** from the cartridge using methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

### 4. HPLC-UV Analysis:

- HPLC System: A liquid chromatograph equipped with a UV detector.
- Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and methanol).
- Flow Rate: A constant flow rate appropriate for the column dimensions.
- Injection Volume: A fixed volume of the prepared sample.
- Detection: Monitor the absorbance at a wavelength where **roxarsone** has maximum absorbance.
- Quantification: Create a calibration curve using **roxarsone** standards of known concentrations to quantify the **roxarsone** in the feed sample.

## Method B: Aqueous Methanol Extraction with HPLC-ICP-MS Analysis

This protocol is based on a method used for the analysis of **roxarsone** in feather meal.[\[5\]](#)

### 1. Materials and Reagents:

- **Roxarsone** analytical standard
- Methanol, HPLC grade
- Deionized water
- Homogenizer/shaker
- Centrifuge and centrifuge tubes
- Volumetric flasks and pipettes

### 2. Sample Preparation and Extraction:

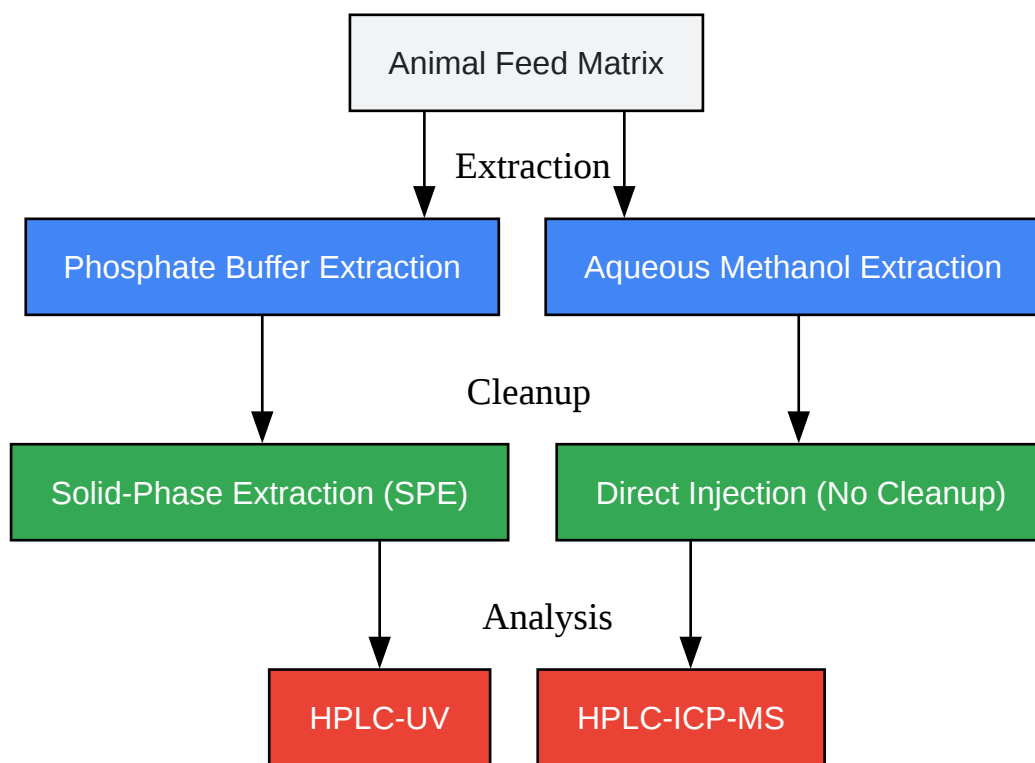
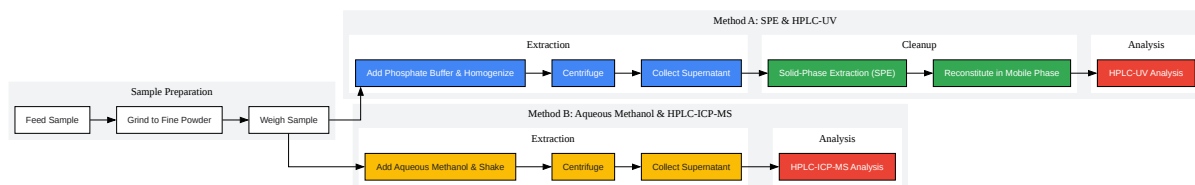
- Dry and homogenize the feed sample.
- Weigh approximately 500 mg of the dried sample into a centrifuge tube.[\[6\]](#)
- Add 10 mL of a methanol/water mixture (1+1, v/v).[\[6\]](#)
- Shake the mixture at room temperature overnight.[\[6\]](#)
- Centrifuge the suspension at 4700 rcf for 20 minutes.[\[5\]](#)
- Collect the clear supernatant for direct analysis by HPLC-ICP-MS.[\[5\]](#)

### 3. HPLC-ICP-MS Analysis:

- HPLC System: An HPLC system capable of interfacing with an ICP-MS.
- ICP-MS System: An inductively coupled plasma mass spectrometer.

- Column: A suitable column for the separation of arsenic species.
- Mobile Phase: An appropriate mobile phase for the separation.
- Analysis: The eluent from the HPLC is introduced into the ICP-MS for the detection and quantification of arsenic-containing compounds. **Roxarsone** is identified based on its retention time and the arsenic signal ( $m/z$  75).

## Visualizations



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